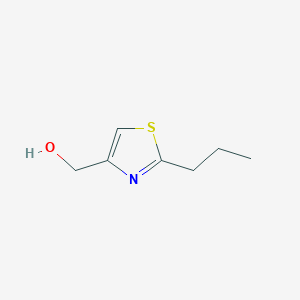

(2-Propylthiazol-4-yl)methanol

Description

(2-Propylthiazol-4-yl)methanol is a thiazole derivative characterized by a hydroxymethyl group (-CH₂OH) at the 4-position of the thiazole ring and a propyl substituent at the 2-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and agrochemical applications. The hydroxymethyl group enhances hydrophilicity, while the propyl chain contributes to lipophilicity, influencing solubility and bioavailability. This compound is synthesized via nucleophilic substitution or reduction reactions, with purification typically involving recrystallization and chromatographic techniques .

Propriétés

Numéro CAS |

166591-38-4 |

|---|---|

Formule moléculaire |

C7H11NOS |

Poids moléculaire |

157.24 g/mol |

Nom IUPAC |

(2-propyl-1,3-thiazol-4-yl)methanol |

InChI |

InChI=1S/C7H11NOS/c1-2-3-7-8-6(4-9)5-10-7/h5,9H,2-4H2,1H3 |

Clé InChI |

RPPOJEFDGPQTCV-UHFFFAOYSA-N |

SMILES |

CCCC1=NC(=CS1)CO |

SMILES canonique |

CCCC1=NC(=CS1)CO |

Synonymes |

4-Thiazolemethanol, 2-propyl- |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize (2-Propylthiazol-4-yl)methanol, we compare it with three analogous thiazole derivatives: (2-Methylthiazol-4-yl)methanol, (2-Phenylthiazol-4-yl)methanol, and 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (from ).

Key Findings:

Solubility and Lipophilicity: The propyl substituent in (2-Propylthiazol-4-yl)methanol balances hydrophilicity and lipophilicity (LogP = 1.45), offering intermediate solubility compared to the highly soluble methyl analog (LogP = 0.89) and the poorly soluble phenyl derivative (LogP = 2.12). The triazole-thioate compound () exhibits markedly lower solubility (<1.0 mg/mL) due to its bulky naphthalene and methoxybenzyl groups .

Synthetic Methodology: (2-Propylthiazol-4-yl)methanol and the triazole-thioate compound share purification via recrystallization and chromatographic monitoring (TLC/GC), ensuring high purity . Unlike the triazole-thioate synthesis (which requires hydrazine hydrate reflux), the methanol derivatives are synthesized via milder reduction or cyclization routes.

Thermal Stability :

- The phenyl-substituted derivative has the highest melting point (98–100°C), attributed to π-π stacking interactions, while the propyl analog’s lower melting point (85–87°C) reflects weaker van der Waals forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.